2-(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile
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Overview
Description
2-(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile is a complex organic compound that features a pyrazole ring substituted with an isopropyl group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile typically involves multi-step organic reactions. One common method involves the reaction of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane in the presence of a palladium catalyst (Pd(dppf)Cl2) and sodium carbonate in dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like DMF or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and pyridine derivatives, such as:
- 1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole
- 2-(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile
Uniqueness
The uniqueness of 2-(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C13H14N4 |
---|---|
Molecular Weight |
226.28 g/mol |
IUPAC Name |
2-(2-propan-2-yl-5-pyridin-4-ylpyrazol-3-yl)acetonitrile |
InChI |
InChI=1S/C13H14N4/c1-10(2)17-12(3-6-14)9-13(16-17)11-4-7-15-8-5-11/h4-5,7-10H,3H2,1-2H3 |
InChI Key |
FZIPGVARWTXFHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=CC=NC=C2)CC#N |
Origin of Product |
United States |
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